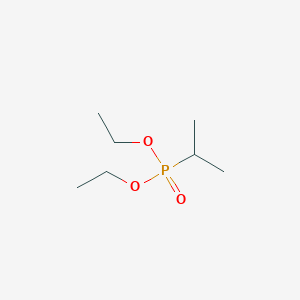

Diethyl isopropylphosphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diethyl isopropylphosphonate is a chemical compound used in scientific research. It finds applications in organic synthesis, catalysis, and as a precursor for pharmaceuticals. It is also known by other names such as Phosphonic acid, propyl-, diethyl ester; Diethoxypropylphosphine oxide; Diethyl propanephosphonate; Diethyl propylphosphonate; O,O-Diethyl propylphosphonate; Phosphonic acid, P-propyl-, diethyl ester .

Synthesis Analysis

The synthesis of phosphonates typically relies on two strategies: the action of trialkyl phosphite on an alkyl halide (Michaelis–Arbuzov reaction) or a metal-mediated coupling with dialkyl phosphite . A method for the modular preparation of phosphonylated derivatives, several of which exhibit interesting biological activities, is based on chemoselective activation with triflic anhydride .Molecular Structure Analysis

Diethyl isopropylphosphonate has a molecular formula of C7H17O3P and a molecular weight of 180.1818 . The IUPAC Standard InChI is InChI=1S/C7H17O3P/c1-4-7-11(8,9-5-2)10-6-3/h4-7H2,1-3H3 .Chemical Reactions Analysis

The reaction of diethyl alkylphosphonates with chlorotrimethylsilane in the presence of LDA leads to the corresponding diethyl 1-lithio(trimethylsilyl)alkylphosphonates which are cleanly halogenated (X=F, Cl, Br, I) with electrophilic reagents then deprotected to give pure diethyl α-monohalogenoalkylphosphonates .Scientific Research Applications

Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds

Diethylisopropylphosphonate is used in the modular synthesis of biologically relevant phosphonylated scaffolds . This method is based on chemoselective activation with triflic anhydride and enables flexible and even iterative substitution with a broad range of O, S, N, and C nucleophiles . The phosphonate functional group remains a cornerstone of modern organic chemistry .

Preparation of Phosphinic and Phosphonic Acids

Phosphinic and phosphonic acids, which are useful intermediates and biologically active compounds, can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation . The hydrolysis may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides .

Antibacterial Agents

Phosphinic and phosphonic acids are known as antibacterial agents . They have remained active against both Gram-positive and Gram-negative multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacteria .

Treatment of DNA Virus and Retrovirus Infections

Acyclic nucleoside phosphonic derivatives like Cidofovir, Adefovir, and Tenofovir play an important role in the treatment of DNA virus and retrovirus infections . Some P-esters have also been shown to be effective against Hepatitis C and Influenza A virus .

Glutamate and GABA-based CNS Therapeutics

Some P-esters are known as glutamate and GABA-based CNS therapeutics . Glutamate is a main excitatory neurotransmitter, so agonists of the metabotropic glutamate receptor can be new therapeutic targets for brain disorders (schizophrenia, Parkinson’s disease, pain). GABA is a main inhibitory neurotransmitter which is responsible for neurological disorders (epilepsy, anxiety disorders) .

Increase the Mineral Density in Bones

Dronates are known to increase the mineral density in bones .

Antimalarial Agents

P-esters include antimalarial agents .

Anticancer Agents and ACE Inhibitors

P-esters include anticancer agents and angiotensin-converting enzyme (ACE) inhibitors .

Safety and Hazards

Diethyl isopropylphosphonate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system and the central nervous system .

Future Directions

Phosphonates, including diethyl isopropylphosphonate, have significant potential for future research due to their unique biological properties and synthetic potential . They are increasingly being used in the development of potential drugs and agrochemicals . Therefore, synthesizing structurally diverse phosphonate derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Mechanism of Action

Target of Action

Diethylisopropylphosphonate, also known as Diethyl isopropylphosphonate, is a type of phosphonate compound . Phosphonates are organophosphorus compounds that possess a characteristic P-C-P structure, which allows them to mimic the phosphates and carboxylates of biological molecules and potentially inhibit metabolic enzymes . .

Mode of Action

Phosphonates, in general, are known to inhibit enzymes that utilize various phosphates as substrates . They attach to their targets and interfere with their normal functioning, leading to changes in the biochemical processes within the cell .

Biochemical Pathways

Phosphonates are known to mimic phosphates and carboxylates of biological molecules, suggesting that they may interfere with a wide range of biochemical pathways .

Pharmacokinetics

The half-life of phosphonates on bone surfaces is 3–5 weeks, allowing for weekly, monthly, and even yearly treatment regimens .

Result of Action

Given that phosphonates can inhibit metabolic enzymes, it is likely that diethylisopropylphosphonate could lead to changes in the metabolic processes within the cell .

properties

IUPAC Name |

2-diethoxyphosphorylpropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17O3P/c1-5-9-11(8,7(3)4)10-6-2/h7H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMDSXRMQXBCJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C)C)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17O3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343008 |

Source

|

| Record name | Diethyl isopropylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl isopropylphosphonate | |

CAS RN |

1538-69-8 |

Source

|

| Record name | Diethyl isopropylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How is diethyl isopropylphosphonate typically used in chemical synthesis?

A1: Diethyl isopropylphosphonate is commonly employed as a reagent in the Wittig-Horner reaction. [] This reaction allows for the formation of carbon-carbon double bonds, specifically in the (E)-configuration (trans isomer), which is often the desired product in organic synthesis. []

Q2: Can you provide some detail about the fragmentation pattern of diethyl isopropylphosphonate when analyzed using mass spectrometry?

A2: Analysis of diethyl isopropylphosphonate via atmospheric-pressure ionization tandem mass spectrometry (API-MS/MS) reveals several key fragmentation pathways. [] These pathways include:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester](/img/structure/B73735.png)

![Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B73755.png)

![Benzo[f][1]benzothieno[3,2-b]quinoline](/img/structure/B73760.png)